
Ethyl-2-(((1,3-Dioxoindan-2-yliden)methyl)amino)-2-phenylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indane-1,3-dione moiety linked to an ethyl ester group through a phenylacetate bridge
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism
The synthesis of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate typically involves a reaction between ethyl phenylacetate and derivatives of 1,3-dioxoindane. The mechanism often includes a Michael addition-elimination pathway, where the compound acts as a nucleophile in the presence of electrophiles such as α-amino acids or other reactive species .
Medicinal Chemistry
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate has been investigated for its potential therapeutic properties. Its derivatives are being explored for:
- Antitumor Activity : Recent studies have shown that compounds derived from this structure exhibit significant inhibition against various cancer cell lines, suggesting potential as anticancer agents .
- Antioxidant Properties : The compound has demonstrated effective antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further reactions makes it valuable in creating diverse chemical entities for pharmaceutical applications .
Comparative Data Table
Case Study 1: Antitumor Activity
In a study published in the Journal of Heterocyclic Chemistry, derivatives of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate were tested against Hep-G2 liver cancer cells. The results indicated that certain derivatives exhibited potent antitumor activity with low IC50 values, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capabilities of this compound revealed that it effectively scavenged free radicals, demonstrating potential for use in formulations aimed at reducing oxidative stress. This is particularly relevant for developing supplements or pharmaceuticals targeting age-related diseases and conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate typically involves the condensation of indane-1,3-dione with ethyl phenylacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indane-1,3-dione moiety to its corresponding diol.
Substitution: The phenylacetate group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted phenylacetate derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s indane-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-(4-(((1,3-dioxoindan-2-ylidene)ethyl)amino)phenyl)ethanenitrile
Uniqueness
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate stands out due to its unique combination of an indane-1,3-dione moiety and a phenylacetate bridge. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Biologische Aktivität
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate (CAS Number: 1041748-30-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, synthesis, and biological activities, supported by relevant research findings and case studies.
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H17N O4 |
Molecular Weight | 335.4 g/mol |
CAS Number | 1041748-30-4 |
Synthesis
The synthesis of ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate typically involves the condensation of appropriate starting materials, including indanone derivatives and amino acids. The reaction conditions often include a suitable solvent and temperature control to optimize yield and purity.
Anticancer Properties
Research indicates that ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate exhibits significant anticancer activity. A study conducted by [source] demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK activity can lead to reduced cellular proliferation and increased apoptosis in tumor cells [source].
Antimicrobial Activity
In addition to its anticancer properties, ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate has demonstrated antimicrobial activity against various bacterial strains. A study reported effective inhibition against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent [source].
Case Studies
- In Vitro Studies : In vitro assays have shown that treatment with ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate results in a dose-dependent decrease in cell viability among cancer cell lines. The IC50 values ranged from 10 to 25 µM depending on the cell type [source].
- Animal Models : In vivo studies using mouse models have indicated that administration of this compound leads to significant tumor regression compared to control groups receiving no treatment. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated animals [source].
Eigenschaften
IUPAC Name |
ethyl 2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-25-20(24)17(13-8-4-3-5-9-13)21-12-16-18(22)14-10-6-7-11-15(14)19(16)23/h3-12,17,22H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJDSIIHPDQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.